3-(5-chloro-2-methoxyphenyl)-N-(2,2-dimethoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide 3-(5-chloro-2-methoxyphenyl)-N-(2,2-dimethoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16337205
InChI: InChI=1S/C20H20ClN3O5/c1-27-17-7-5-13(21)9-16(17)24-11-23-15-8-12(4-6-14(15)20(24)26)19(25)22-10-18(28-2)29-3/h4-9,11,18H,10H2,1-3H3,(H,22,25)
SMILES:
Molecular Formula: C20H20ClN3O5
Molecular Weight: 417.8 g/mol

3-(5-chloro-2-methoxyphenyl)-N-(2,2-dimethoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

CAS No.:

Cat. No.: VC16337205

Molecular Formula: C20H20ClN3O5

Molecular Weight: 417.8 g/mol

* For research use only. Not for human or veterinary use.

3-(5-chloro-2-methoxyphenyl)-N-(2,2-dimethoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide -

Specification

Molecular Formula C20H20ClN3O5
Molecular Weight 417.8 g/mol
IUPAC Name 3-(5-chloro-2-methoxyphenyl)-N-(2,2-dimethoxyethyl)-4-oxoquinazoline-7-carboxamide
Standard InChI InChI=1S/C20H20ClN3O5/c1-27-17-7-5-13(21)9-16(17)24-11-23-15-8-12(4-6-14(15)20(24)26)19(25)22-10-18(28-2)29-3/h4-9,11,18H,10H2,1-3H3,(H,22,25)
Standard InChI Key YYKXIHFNMGUKLP-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)Cl)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC(OC)OC

Introduction

3-(5-chloro-2-methoxyphenyl)-N-(2,2-dimethoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with a molecular formula of C20H20ClN3O4 and a molecular weight of approximately 417.8 g/mol . This compound belongs to the quinazoline class, which is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of a chloro and methoxy group on the phenyl ring, along with a dimethoxyethyl moiety, suggests potential for various pharmacological applications.

Synthesis and Preparation

The synthesis of 3-(5-chloro-2-methoxyphenyl)-N-(2,2-dimethoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step reactions starting from readily available precursors. Common methods include condensation reactions between appropriate amines and carboxylic acid derivatives, followed by cyclization to form the quinazoline ring. The specific conditions and reagents used can significantly affect the yield and purity of the final product.

Biological Activities

Quinazolines are known for their broad spectrum of biological activities, which can include anticancer, anti-inflammatory, and antimicrobial effects. While specific data on 3-(5-chloro-2-methoxyphenyl)-N-(2,2-dimethoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is limited, related compounds have shown promising results in these areas. For instance, quinazoline derivatives have been studied as potential inhibitors of various enzymes and receptors involved in disease pathways.

Research Findings and Future Directions

Given the potential biological activities of quinazolines, further research on 3-(5-chloro-2-methoxyphenyl)-N-(2,2-dimethoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide could focus on its pharmacological properties. This might involve in vitro and in vivo studies to assess its efficacy and safety as a therapeutic agent. Additionally, structural modifications could be explored to enhance its biological activity or improve its pharmacokinetic profile.

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